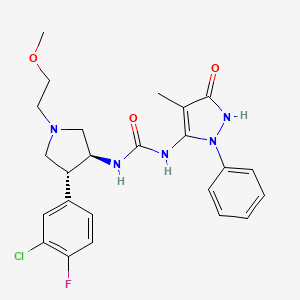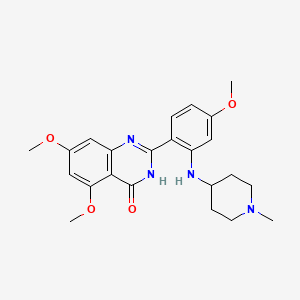
Quinoline carboxamide derivative 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline carboxamide derivative 2 is a compound belonging to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinoline derivatives have been extensively studied for their potential as anticancer, antibacterial, and antiviral agents . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of quinoline carboxamide derivative 2 involves several key steps. One common synthetic route includes the following steps :
Starting Materials: The synthesis begins with aniline and diethyl ethoxymethylenemalonate.
Cyclization Reaction: These starting materials undergo a series of reactions to form 4-hydroxyquinoline.
Functionalization: The 4-hydroxyquinoline is then functionalized to introduce the carboxamide group, resulting in the formation of this compound.
Industrial production methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to ensure efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
Quinoline carboxamide derivative 2 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.
Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce different functional groups onto the quinoline ring.
Common reagents and conditions used in these reactions include molecular iodine, silica gel, and various catalysts under solvent-free conditions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Quinoline carboxamide derivative 2 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of quinoline carboxamide derivative 2 involves several molecular targets and pathways:
Protein Kinase Inhibition: This compound inhibits protein kinases, which are key regulators of cell survival and proliferation.
Apoptosis Induction: It induces apoptosis by down-regulating Bcl-2 and up-regulating BAX and Caspase-3.
Cholesteryl Ester Transfer Protein Inhibition: This compound inhibits cholesteryl ester transfer protein, which plays a role in lipid metabolism and cardiovascular health.
Comparison with Similar Compounds
Quinoline carboxamide derivative 2 can be compared with other similar compounds, such as:
Quinoline-3-carboxamide Derivatives: These compounds share a similar core structure but differ in their functional groups and biological activities.
Quinolinone-3-carboxamides: These derivatives have shown potent anti-tumor and anti-inflammatory properties.
N-substituted-4-hydroxy-2-quinolinones: These compounds are known for their antioxidant and anti-inflammatory activities.
This compound stands out due to its unique combination of biological activities, making it a versatile compound for various scientific research applications.
Properties
Molecular Formula |
C22H13ClN4O3 |
|---|---|
Molecular Weight |
416.8 g/mol |
IUPAC Name |
6-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C22H13ClN4O3/c23-14-8-9-17-15(11-14)16(12-18(24-17)13-5-2-1-3-6-13)20(28)25-22-27-26-21(30-22)19-7-4-10-29-19/h1-12H,(H,25,27,28) |
InChI Key |
GMIGNWBMEJMRDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NC4=NN=C(O4)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2-methoxyethyl)-4-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]-3-(4-methyl-5-oxo-2-phenyl-1H-pyrazol-3-yl)urea](/img/structure/B10836105.png)
![Pyrrolo[2,3-d]pyrimidine derivative 18](/img/structure/B10836111.png)
![Pyrrolo[2,3-d]pyrimidine derivative 22](/img/structure/B10836114.png)
![Pyrrolo[2,3-d]pyrimidine derivative 27](/img/structure/B10836129.png)
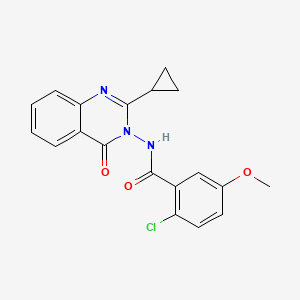
![Pyrrolo[2,3-d]pyrimidine derivative 20](/img/structure/B10836157.png)
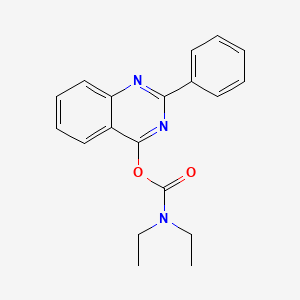
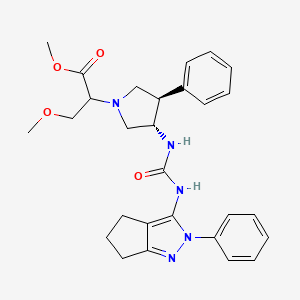
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-[2-(4-fluorophenyl)-4-methyl-5-(1-methylpyrazol-4-yl)pyrazol-3-yl]urea](/img/structure/B10836173.png)
![Pyrrolo[2,3-d]pyrimidine derivative 28](/img/structure/B10836177.png)
![N-[2-(3-aminopiperidin-1-yl)-3-[(2-cyanophenyl)methyl]-4-oxopyrrolo[2,1-f][1,2,4]triazin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B10836179.png)
![1-[4-(3,4-Difluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl]-3-(5-imidazo[1,2-a]pyridin-5-yl-2-methylpyrazol-3-yl)urea](/img/structure/B10836180.png)
